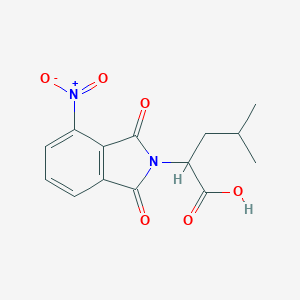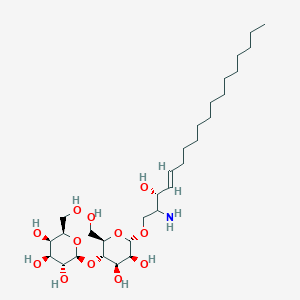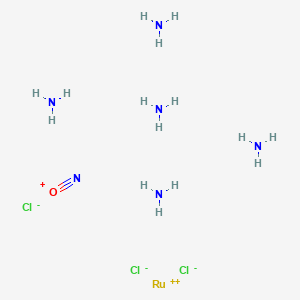![molecular formula C4N4PtSr B231620 Ethyl 2-[(4-methoxyphenyl)methylidene]-3-oxobutanoate CAS No. 15725-26-5](/img/structure/B231620.png)
Ethyl 2-[(4-methoxyphenyl)methylidene]-3-oxobutanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2-[(4-methoxyphenyl)methylidene]-3-oxobutanoate, also known as ethyl ferulate, is a natural compound found in various plants. It is an ester of ferulic acid and has been widely studied for its potential therapeutic properties.
Mécanisme D'action
The mechanism of action of Ethyl 2-[(4-methoxyphenyl)methylidene]-3-oxobutanoate ferulate is not fully understood, but it is believed to involve multiple pathways. It has been shown to inhibit the activity of various enzymes, such as cyclooxygenase and lipoxygenase, which are involved in the inflammatory response. It also has been shown to activate the Nrf2/ARE pathway, which is responsible for the regulation of antioxidant and detoxification enzymes. Additionally, it has been shown to modulate various signaling pathways, such as the PI3K/Akt and MAPK pathways, which are involved in cell proliferation and survival.
Biochemical and Physiological Effects
Ethyl ferulate has been shown to have various biochemical and physiological effects. It has been shown to scavenge free radicals and reduce oxidative stress, which is implicated in the pathogenesis of various diseases. It also has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, which are involved in the inflammatory response. Additionally, it has been shown to induce apoptosis in cancer cells and inhibit tumor growth.
Avantages Et Limitations Des Expériences En Laboratoire
Ethyl ferulate has several advantages for lab experiments. It is a natural compound that can be easily synthesized from ferulic acid, which is readily available. It has been extensively studied and has been shown to have various therapeutic properties. However, there are also limitations to its use in lab experiments. Its low solubility in water can make it difficult to administer in vivo. Additionally, its stability can be affected by pH and temperature, which can affect its efficacy.
Orientations Futures
There are several future directions for the study of Ethyl 2-[(4-methoxyphenyl)methylidene]-3-oxobutanoate ferulate. One area of research is the development of more efficient synthesis methods to improve the yield and purity of the product. Another area of research is the investigation of its potential use as a therapeutic agent for various diseases, including cancer, cardiovascular diseases, and neurodegenerative diseases. Additionally, the development of new formulations and delivery methods could improve its solubility and stability, making it more suitable for in vivo use.
Méthodes De Synthèse
Ethyl ferulate can be synthesized through the esterification reaction between ferulic acid and ethanol. This reaction can be catalyzed by various acidic catalysts, such as sulfuric acid or hydrochloric acid. The reaction is typically carried out under reflux conditions for several hours until the desired product is obtained. The purity of the product can be improved through recrystallization or column chromatography.
Applications De Recherche Scientifique
Ethyl ferulate has been extensively studied for its potential therapeutic properties. It has been shown to have antioxidant, anti-inflammatory, anti-cancer, and neuroprotective effects. These properties make it a promising candidate for the treatment of various diseases, including cancer, cardiovascular diseases, and neurodegenerative diseases.
Propriétés
Numéro CAS |
15725-26-5 |
|---|---|
Formule moléculaire |
C4N4PtSr |
Poids moléculaire |
248.27 g/mol |
Nom IUPAC |
ethyl 2-[(4-methoxyphenyl)methylidene]-3-oxobutanoate |
InChI |
InChI=1S/C14H16O4/c1-4-18-14(16)13(10(2)15)9-11-5-7-12(17-3)8-6-11/h5-9H,4H2,1-3H3 |
Clé InChI |
MXDVNECCWOURRH-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C(=CC1=CC=C(C=C1)OC)C(=O)C |
SMILES canonique |
CCOC(=O)C(=CC1=CC=C(C=C1)OC)C(=O)C |
Pictogrammes |
Irritant |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-(7-azabicyclo[4.1.0]hept-7-yl)-2-methyl-4(3H)-quinazolinone](/img/structure/B231543.png)



![1-{[3-(Benzyloxy)-1-fluoro-1-propenyl]sulfinyl}-4-methylbenzene](/img/structure/B231556.png)

![1-[3-Methyl-2-(3-propan-2-ylfuran-2-yl)cyclopenten-1-yl]ethanone](/img/structure/B231564.png)
![2-[2-Chloro-2-(methylsulfinyl)vinyl]thiophene](/img/structure/B231565.png)


![2-[(Benzyloxy)methyl]proline](/img/structure/B231576.png)
![2-(1,3-Dithian-2-ylidene)-9-methyl-9-azabicyclo[4.2.1]nonane](/img/structure/B231579.png)

![2-[1-(2,4,5-Trimethoxyphenyl)prop-2-enyl]phenol](/img/structure/B231589.png)